molecular formula C9H9NO3 B2722054 (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol CAS No. 2058059-32-6

(1S)-4-nitro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2722054
CAS No.: 2058059-32-6
M. Wt: 179.175
InChI Key: LZMRRYRIKGREQH-VIFPVBQESA-N
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Description

(1S)-4-nitro-2,3-dihydro-1H-inden-1-ol is an organic compound with a unique structure that includes a nitro group and a hydroxyl group attached to an indene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol typically involves the nitration of 2,3-dihydro-1H-inden-1-ol. This can be achieved through the reaction of 2,3-dihydro-1H-inden-1-ol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1S)-4-nitro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products

    Oxidation: Formation of 4-nitro-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of (1S)-4-amino-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-4-nitro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with biomolecules, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-2,3-dihydro-1H-inden-1-ol: Lacks the stereochemistry of the (1S) isomer.

    4-amino-2,3-dihydro-1H-inden-1-ol: A reduced form of the nitro compound.

    2,3-dihydro-1H-inden-1-ol: The parent compound without the nitro group.

Uniqueness

(1S)-4-nitro-2,3-dihydro-1H-inden-1-ol is unique due to its specific stereochemistry and the presence of both nitro and hydroxyl groups. This combination of functional groups and stereochemistry imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S)-4-nitro-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9,11H,4-5H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMRRYRIKGREQH-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1O)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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